Alosenn

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alosenn is a pharmaceutical compound primarily used as a laxative. It contains active ingredients derived from senna leaves and senna pods. The compound is known for its ability to stimulate bowel movements by acting on the large intestine.

準備方法

Synthetic Routes and Reaction Conditions: Alosenn is prepared from senna leaves and senna pods. The active components, sennosides, are extracted and processed. The extraction involves drying and powdering the senna leaves and pods, followed by solvent extraction to isolate the sennosides.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction processes. The senna leaves and pods are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, to obtain a concentrated extract of sennosides. The extract is further purified and formulated into granules or tablets.

化学反応の分析

Types of Reactions: Alosenn undergoes hydrolysis in the large intestine, where the sennosides are converted into rheinanthrone by the action of enteric bacteria. This conversion is crucial for its laxative effect.

Common Reagents and Conditions: The hydrolysis of sennosides in this compound requires the presence of enteric bacteria in the large intestine. The reaction conditions are naturally provided by the intestinal environment.

Major Products Formed: The major product formed from the hydrolysis of sennosides in this compound is rheinanthrone, which stimulates peristalsis and promotes bowel movements.

科学的研究の応用

Alosenn has several scientific research applications, including:

Chemistry: Studying the extraction and purification processes of natural products.

Biology: Investigating the role of enteric bacteria in the metabolism of sennosides.

Medicine: Developing treatments for constipation and understanding the mechanisms of laxatives.

Industry: Producing natural laxatives and exploring alternative sources of sennosides.

作用機序

The mechanism of action of Alosenn involves the hydrolysis of sennosides by enteric bacteria in the large intestine. The hydrolysis produces rheinanthrone, which stimulates the submucosal and myenteric nerve plexuses, leading to increased peristalsis and bowel movements. The molecular targets include the nerve plexuses in the intestinal wall, which are activated by rheinanthrone.

類似化合物との比較

Bisacodyl: Another stimulant laxative that acts on the colon to promote bowel movements.

Docusate: A stool softener that helps to mix water with stool to soften it.

Polyethylene Glycol: An osmotic laxative that retains water in the stool to soften it and increase bowel movements.

Uniqueness of Alosenn: this compound is unique due to its natural origin from senna leaves and pods. Unlike synthetic laxatives, this compound relies on the natural hydrolysis of sennosides by enteric bacteria, making it a preferred choice for those seeking natural remedies for constipation.

特性

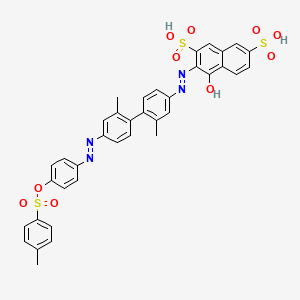

CAS番号 |

125930-50-9 |

|---|---|

分子式 |

C42H38O20 |

分子量 |

862.7 g/mol |

IUPAC名 |

9-[2-carboxy-4-hydroxy-10-oxo-5-(1,2,4,5-tetrahydroxy-3-oxohexoxy)-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-(1,2,4,5-tetrahydroxy-3-oxohexoxy)-9H-anthracene-2-carboxylic acid |

InChI |

InChI=1S/C42H38O20/c1-13(43)31(47)35(51)37(53)41(59)61-23-7-3-5-17-25(19-9-15(39(55)56)11-21(45)27(19)33(49)29(17)23)26-18-6-4-8-24(62-42(60)38(54)36(52)32(48)14(2)44)30(18)34(50)28-20(26)10-16(40(57)58)12-22(28)46/h3-14,25-26,31-32,37-38,41-48,53-54,59-60H,1-2H3,(H,55,56)(H,57,58) |

InChIキー |

JSZGGXZBTJLSAP-UHFFFAOYSA-N |

正規SMILES |

CC(C(C(=O)C(C(O)OC1=CC=CC2=C1C(=O)C3=C(C2C4C5=C(C(=CC=C5)OC(C(C(=O)C(C(C)O)O)O)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)